molecular formula C11H14O3S B14641906 2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one CAS No. 54394-80-8

2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one

Katalognummer: B14641906
CAS-Nummer: 54394-80-8
Molekulargewicht: 226.29 g/mol
InChI-Schlüssel: RJIGDHLIPFKMRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a methanesulfonyl group attached to a phenylpropanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one typically involves the reaction of methanesulfonyl chloride with a suitable precursor. One common method is the reaction of methanesulfonyl chloride with 2-methyl-1-phenylpropan-1-one in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of sulfonamide or sulfonate esters .

Wissenschaftliche Forschungsanwendungen

2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one involves its reactivity as a sulfonylating agent. The methanesulfonyl group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the leaving group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Methanesulfonyl)-2-methyl-1-phenylpropan-1-one is unique due to its specific structure, which combines a methanesulfonyl group with a phenylpropanone backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various applications .

Eigenschaften

CAS-Nummer

54394-80-8

Molekularformel

C11H14O3S

Molekulargewicht

226.29 g/mol

IUPAC-Name

2-methyl-2-methylsulfonyl-1-phenylpropan-1-one

InChI

InChI=1S/C11H14O3S/c1-11(2,15(3,13)14)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI-Schlüssel

RJIGDHLIPFKMRP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C(=O)C1=CC=CC=C1)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.